![molecular formula C5H3BrN4 B1383936 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935422-57-3](/img/structure/B1383936.png)
6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C5H3BrN4. It has a molecular weight of 199.01 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES notation: C1=C(N=CC2=NN=CN21)Br . This notation provides a text representation of the compound’s structure, indicating the presence of a bromine atom (Br) and a [1,2,4]triazolo[4,3-a]pyrazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 199.01 g/mol, an exact mass of 197.95411 g/mol, and a monoisotopic mass of 197.95411 g/mol . The compound has a topological polar surface area of 43.1 Ų, a heavy atom count of 10, and a complexity of 131 . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Novel Synthesis Techniques : Compounds related to 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine have been used in the synthesis of a variety of novel mono-, bis-, and poly-triazolo-thiadiazines, showcasing versatile synthetic applications in chemistry (Salem et al., 2016).
Regioselective One-Pot Synthesis : The compound is integral to the regioselective one-pot synthesis of pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, highlighting its role in the efficient and selective formation of complex molecular structures (Unciti-Broceta et al., 2005).
Medicinal Chemistry and Drug Discovery
Inhibitor Development : Research has explored pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as potent phosphodiesterase inhibitors, demonstrating the compound's potential in drug discovery, particularly in the development of neurological disorder treatments (Rombouts et al., 2015).
Anticonvulsant Properties : Studies have synthesized and tested derivatives for anticonvulsant activity, revealing the potential of this compound derivatives in creating new anticonvulsant drugs (Kelley et al., 1995).
Blood-Brain Barrier Permeability : Novel P2X7 antagonists based on the compound have been optimized for blood-brain barrier permeability, suggesting applications in central nervous system therapeutics (Chrovian et al., 2016).
Therapeutic Agents and Biological Activities
Biological Activities : The triazolo[4,3-a]pyrazine scaffold is extensively used as a building block for various therapeutic agents, displaying a wide range of potential biological activities (Jethava et al., 2020).
Antimicrobial Evaluations : Derivatives have been synthesized and tested for antimicrobial activity, showing the compound's relevance in developing new antimicrobial agents (Prakash et al., 2011).
Energetic Materials and Explosives
Explosive and Propellant Ingredients : The compound has been used in the synthesis of oxygen-rich energetic materials, potentially useful as explosive and propellant ingredients (Sheremetev et al., 2016).
Insensitive Energetic Materials : Research has explored its derivatives as a new class of insensitive energetic materials, highlighting the compound's potential in materials science and engineering (Thottempudi et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have shown potential as c-met kinase inhibitors , which play a crucial role in cellular growth, survival, and migration.
Mode of Action
If it acts similarly to related compounds, it may inhibit c-Met kinase, thereby disrupting signal transduction pathways and inhibiting cancer cell proliferation .
Biochemical Pathways
If it acts as a c-Met kinase inhibitor, it could affect pathways related to cell growth and survival .
Result of Action
Related compounds have shown anti-tumor activity against various cancer cell lines .
Zukünftige Richtungen
Compounds containing [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as promising therapeutic agents for the treatment of HR deficient cancers, with the potential to overcome acquired resistance . Furthermore, these compounds offer promising starting molecules for designing potent inhibitors of various biological targets . Therefore, future research directions may include the further optimization and investigation of these compounds for their therapeutic potential.
Eigenschaften
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCDNRHRWDUUQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NN=CN21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.